molecular formula C20H16N2O2 B1198419 N,N'-Bis(salicylidene)-1,2-phenylenediamine CAS No. 3946-91-6

N,N'-Bis(salicylidene)-1,2-phenylenediamine

Cat. No.: B1198419
CAS No.: 3946-91-6
M. Wt: 316.4 g/mol
InChI Key: HXFYGSOGECBSOY-UHFFFAOYSA-N
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Description

N,N’-Bis(salicylidene)-1,2-phenylenediamine is a Schiff base compound derived from the condensation of salicylaldehyde and 1,2-phenylenediamine. Schiff bases are known for their versatility and have been extensively studied for their coordination chemistry and potential applications in various fields. This compound is characterized by its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.

Mechanism of Action

Target of Action

N,N’-Bis(salicylidene)-1,2-phenylenediamine, also known as N,N’-Disalicylal-1,2-phenylenediamine, primarily targets metal ions, particularly transition metals like iron (Fe) and copper (Cu). These metal ions play crucial roles in various biological processes, including electron transfer and catalysis .

Mode of Action

The compound acts as a chelating agent, forming stable complexes with metal ions. It coordinates with the metal ions through its nitrogen and oxygen atoms, creating a stable ring structure. This interaction can inhibit the metal ions’ catalytic activity, affecting processes such as oxidative stress and electron transfer .

Biochemical Pathways

By chelating metal ions, N,N’-Bis(salicylidene)-1,2-phenylenediamine can disrupt several biochemical pathways. For instance, it can inhibit the Fenton reaction, which involves iron and hydrogen peroxide to produce reactive oxygen species (ROS). This inhibition reduces oxidative stress and prevents cellular damage .

Pharmacokinetics

The pharmacokinetics of N,N’-Bis(salicylidene)-1,2-phenylenediamine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its lipophilic nature. It distributes widely in tissues, particularly those rich in metal ions. Metabolism may involve conjugation reactions, and excretion is primarily through the kidneys .

Result of Action

At the molecular level, the chelation of metal ions by N,N’-Bis(salicylidene)-1,2-phenylenediamine reduces the availability of these ions for catalytic processes. This leads to decreased ROS production and reduced oxidative stress. At the cellular level, this can result in enhanced cell survival and reduced damage to cellular components such as DNA, proteins, and lipids .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of N,N’-Bis(salicylidene)-1,2-phenylenediamine. For example, acidic conditions can enhance its chelating ability, while high temperatures may destabilize the compound. The presence of competing ions can also affect its binding affinity to target metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(salicylidene)-1,2-phenylenediamine typically involves the condensation reaction between salicylaldehyde and 1,2-phenylenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Salicylaldehyde+1,2-PhenylenediamineN,N’-Bis(salicylidene)-1,2-phenylenediamine+Water\text{Salicylaldehyde} + \text{1,2-Phenylenediamine} \rightarrow \text{N,N'-Bis(salicylidene)-1,2-phenylenediamine} + \text{Water} Salicylaldehyde+1,2-Phenylenediamine→N,N’-Bis(salicylidene)-1,2-phenylenediamine+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallized from ethanol to obtain pure N,N’-Bis(salicylidene)-1,2-phenylenediamine.

Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, solvent recycling, and purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(salicylidene)-1,2-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N,N’-Bis(salicylidene)-1,2-phenylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals

    Biology: The compound and its metal complexes have been investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored the potential of its metal complexes as therapeutic agents, particularly in the treatment of cancer through mechanisms such as induction of ferroptosis.

    Industry: It is used in the development of sensors, dyes, and materials with specific optical properties.

Comparison with Similar Compounds

    N,N’-Bis(salicylidene)ethylenediamine: Similar Schiff base ligand with ethylenediamine instead of 1,2-phenylenediamine.

    N,N’-Bis(salicylidene)-1,3-propanediamine: Another Schiff base with 1,3-propanediamine.

    N,N’-Bis(salicylidene)-2,3-diaminopyridine: Schiff base with 2,3-diaminopyridine.

Uniqueness: N,N’-Bis(salicylidene)-1,2-phenylenediamine is unique due to its ability to form stable complexes with a wide range of metal ions, its versatile reactivity, and its potential applications in various fields. The presence of the aromatic 1,2-phenylenediamine moiety imparts distinct electronic properties compared to other Schiff bases, making it particularly valuable in coordination chemistry and materials science.

Properties

IUPAC Name

2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-14,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFYGSOGECBSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3946-91-6
Record name 3946-91-6
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Record name N,N'-Bis(salicylidene)-1,2-phenylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Salophen?

A1: Salophen (C20H16N2O2) has a molecular weight of 316.36 g/mol.

Q2: What spectroscopic techniques are used to characterize Salophen and its metal complexes?

A2: Researchers frequently employ FTIR, 1H NMR, 13C NMR, UV-Vis, and mass spectrometry to characterize Salophen and its metal complexes. [, , , , ] These techniques provide insights into the structure, bonding, and electronic properties of these compounds.

Q3: What are the characteristic peaks observed in the FTIR spectrum of Salophen?

A3: The FTIR spectrum of Salophen exhibits characteristic peaks at 3446 cm-1 and 1612 cm-1, corresponding to O-H stretching and C=N stretching vibrations, respectively. [] Upon complexation with metal ions, these peaks shift, indicating the coordination of the ligand to the metal center.

Q4: Does the structure of Salophen change upon metal complexation?

A4: Yes, Salophen typically acts as a tetradentate ligand, coordinating to metal ions through its two phenolic oxygen atoms and two azomethine nitrogen atoms. [, ] This coordination often results in the formation of square planar or tetrahedral geometries around the metal center.

Q5: What is the thermal stability of Salophen and its metal complexes?

A5: Salophen and its complexes generally exhibit good thermal stability. [, , ] Thermogravimetric analysis (TGA) is commonly used to study their decomposition patterns and thermal stability.

Q6: How stable are Salophen metal complexes in different solvents?

A6: The stability of Salophen metal complexes in various solvents depends on factors such as the nature of the metal ion, the substituents on the Salophen ligand, and the solvent polarity. Some complexes exhibit good solubility and stability in organic solvents like DMF, CHCl3, and THF. [, ]

Q7: How do Salophen metal complexes act as catalysts?

A7: Salophen metal complexes, especially those of cobalt, copper, and aluminum, are known for their catalytic activity in various organic reactions. [, , ] The metal center typically acts as the active site, facilitating reactions through coordination and activation of substrates.

Q8: What types of reactions are catalyzed by Salophen metal complexes?

A8: Salophen metal complexes have been successfully employed as catalysts in reactions like the copolymerization of carbon dioxide and epoxides, [] N-arylation of pyrazoles, [] and reductive amination of carbonyl compounds. []

Q9: How does the substituent on the Salophen ligand influence catalytic activity?

A9: Modifying the substituents on the Salophen ligand can significantly impact the catalytic activity of the resulting metal complex. [, ] For instance, introducing bulky groups can enhance catalytic activity by creating a more sterically demanding environment around the metal center.

Q10: How is computational chemistry employed in Salophen research?

A10: Computational chemistry tools like DFT calculations are used to study various aspects of Salophen and its complexes, including molecular geometry, electronic structure, excitation energies, and optical properties. [, , ] These studies provide valuable insights into the structure-property relationships of these compounds.

Q11: Can computational models predict the properties of novel Salophen derivatives?

A11: Yes, QSAR (Quantitative Structure-Activity Relationship) models, developed using computational methods, can predict the properties of novel Salophen derivatives based on their structural features. [, ] These models can accelerate the discovery and development of new Salophen-based materials with tailored properties.

Q12: How does modifying the Salophen structure affect its biological activity?

A12: Studies have shown that introducing different substituents on the Salophen framework can significantly alter its biological activity, particularly its anti-cancer properties. [, , , ] For example, incorporating electron-withdrawing groups can enhance cytotoxicity.

Q13: What is the role of the metal ion in the biological activity of Salophen complexes?

A13: The metal ion plays a crucial role in the biological activity of Salophen complexes. Different metal ions can impart distinct properties to the complex, influencing its cellular uptake, interactions with biomolecules, and overall efficacy. [, , ]

Q14: How can the stability of Salophen metal complexes be improved?

A14: Strategies for enhancing the stability of Salophen metal complexes include modifying the ligand structure, using appropriate counterions, and developing suitable formulation strategies. [, ] These approaches aim to protect the complex from degradation and maintain its activity.

Q15: What are the challenges in formulating Salophen complexes for pharmaceutical applications?

A15: Formulating Salophen complexes for pharmaceutical use presents challenges related to their solubility, stability in physiological conditions, and potential toxicity. [, ] Researchers are exploring various drug delivery systems and formulation strategies to overcome these hurdles.

Q16: What are the potential applications of Salophen and its derivatives in medicine?

A16: Research suggests that Salophen and its metal complexes hold promise as potential therapeutic agents, particularly for cancer treatment. [, , , ] Their ability to inhibit tumor cell growth and induce apoptosis makes them attractive candidates for further investigation.

Q17: How do Salophen metal complexes exert their anti-cancer effects?

A17: Salophen metal complexes exhibit anti-cancer activity through various mechanisms, including DNA interaction, [] induction of apoptosis, [, ] and generation of reactive oxygen species (ROS). [] The specific mechanism of action can vary depending on the metal ion and ligand structure.

Q18: Have any Salophen-based compounds entered clinical trials for cancer treatment?

A18: While Salophen metal complexes have shown promising anti-cancer activity in preclinical studies, no Salophen-based compound has yet progressed to clinical trials. [, ] Further research is needed to optimize their efficacy, safety, and pharmacokinetic properties.

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